molecular formula C18H16N2O3S2 B215437 2-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B215437
M. Wt: 372.5 g/mol
InChI Key: UQFXPOOETIADBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to work by binding to specific amino acid residues on proteins, which can alter their function and interactions with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are still being investigated. However, it has been shown to have an inhibitory effect on certain enzymes, which can be useful in drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its ability to bind to specific proteins, which can be useful in investigating their function and interactions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 2-(Benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is in the development of new drugs that target specific proteins. Another potential direction is in the investigation of its effects on various biological processes, such as cell signaling and gene expression. Additionally, further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(Benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with benzylsulfonyl chloride in the presence of a base. The resulting product is then reacted with ethyl chloroacetate to yield the final compound. This synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

2-(Benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used in a variety of scientific research applications. One of its primary uses is in the study of protein-protein interactions. This compound has been shown to bind to specific proteins, which can be used to investigate their function and interactions with other proteins.

properties

Product Name

2-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H16N2O3S2/c21-17(13-25(22,23)12-14-7-3-1-4-8-14)20-18-19-16(11-24-18)15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,20,21)

InChI Key

UQFXPOOETIADBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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